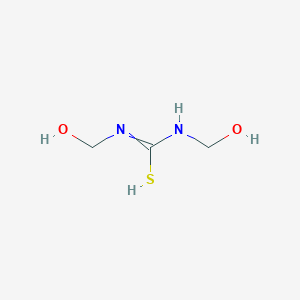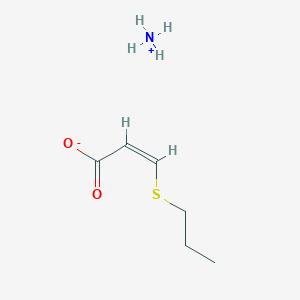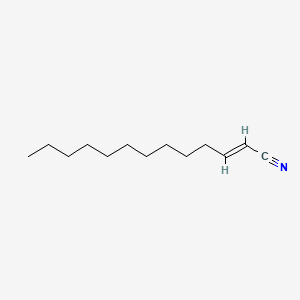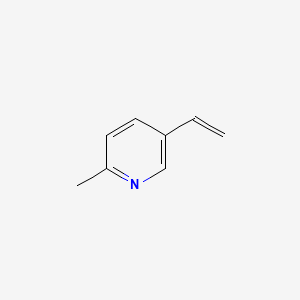
2-Methyl-5-vinylpyridine
概要
説明
Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998)
科学的研究の応用
Polymerization and Material Properties
- Sulfurization Properties : Poly(2-methyl-5-vinylpyridine) can be sulfurized with elemental sulfur to create materials with electrical conductivity, paramagnetism, and redox and complex-forming properties (Trofimov et al., 2002).
- Graft Polymerization : Graft polymerization of this compound on poly(ethylene terephthalate) track membranes affects surface and hydrodynamic properties, influencing water permeability (Dmitriev et al., 2005).
Copolymer Applications
- Copolymer Synthesis : Copolymers with this compound demonstrate variations in molecular weight and solubility in water, offering potential for diverse applications (Kedik et al., 2012).
- Influence on Solubility : The solubility of N-vinylpyrrolidone and this compound copolymers in water is influenced by pH and monomer concentration, relevant for pharmaceutical formulations (Kedik et al., 2013).
Chemical Synthesis and Catalysis
- Synthesis of Pyridylacetylenic Amines : this compound can be transformed into various chemical structures for potential applications in organic synthesis (Ikramov et al., 2021).
- Catalytic Applications : Used in the synthesis of benzopyrans and dihydropyranochromenes, showcasing its role as a catalyst in organic reactions (Albadi et al., 2014).
Biomedical Applications
- Hemocompatibility Studies : Modified copolymers of this compound have been investigated for their interaction with human red blood cells, suggesting potential biomedical applications (Allison et al., 2007).
Electrochemistry and Sensor Development
- Electrocatalytic Activity : Immobilization of redox polymer based on this compound for electrocatalytic applications, indicating its use in sensor technology (Xie et al., 2004).
- Protonic Conductivity : Studied in the context of protonic conductivity in (co)polymers, relevant for the development of polymeric electrolytes (Lebedeva et al., 2009).
作用機序
Target of Action
2-Methyl-5-vinylpyridine is a chemical compound that is primarily used as a monomer for resins, an oil additive, ore flotation agent, and dye acceptor
Mode of Action
This compound neutralizes acids in exothermic reactions to form salts plus water . It can polymerize exothermically, which means it can undergo a reaction resulting in a polymer . This property is particularly useful in its role as a monomer for resins .
Pharmacokinetics
It’s important to note that this compound is moderately toxic by ingestion, inhalation, and absorption through the skin . Therefore, its bioavailability and pharmacokinetics would be crucial areas of study for safety reasons.
Result of Action
When heated to decomposition, this compound emits toxic fumes of nitrogen oxides . It’s also a flammable/combustible material that may be ignited by heat, sparks, or flames . Vapors may travel to a source of ignition and flash back, and the container may explode in the heat of fire .
Action Environment
The action of this compound can be influenced by environmental factors. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .
生化学分析
Biochemical Properties
2-Methyl-5-vinylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the phagocytic activity of macrophages when used as a copolymer with N-vinylpyrrolidone . This interaction enhances the fraction of phagocytic cells, the phagocytic index, and the index of phagocytosis completeness. Additionally, this compound can polymerize exothermically and may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .
Cellular Effects
This compound influences various cellular processes. It has been observed to increase the phagocytic activity of macrophages, which is crucial for the immune response . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, the copolymer of N-vinylpyrrolidone and this compound has been shown to act as an immunomodulator, enhancing the body’s immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to protonate the nitrogen atom in the pyridine ring when exposed to hydrochloric acid or trichlorosilane, forming intermediate complexes . This protonation is crucial for its catalytic activity in various reactions, such as the disproportionation of trichlorosilane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are influenced by factors such as temperature and exposure to other chemicals. For instance, the catalytic activity of this compound-based ion exchange resins varies with reaction temperature and surface area . Long-term studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that a copolymer of N-vinylpyrrolidone and this compound can increase the efficacy of cytostatic agents in mice with implanted tumors, promoting longer survival times . High doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, it has been used as a monomer for resins and an oil additive, indicating its involvement in synthetic and metabolic processes . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is moderately toxic by ingestion, inhalation, and absorption through the skin, indicating its ability to penetrate biological membranes . The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its protonation in the pyridine ring is crucial for its catalytic activity, which may occur in specific subcellular locations . Understanding its subcellular localization can provide insights into its biochemical and cellular effects.
特性
IUPAC Name |
5-ethenyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOWMORERYNYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25038-86-2 | |
| Record name | Pyridine, 5-ethenyl-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059699 | |
| Record name | 2-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB] | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyridine, 2-methyl-5-vinyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6912 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358 °F at 760 mmHg (EPA, 1998), 181 °C | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F (EPA, 1998), 73.9 °C (Open cup) | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg @ 25 °C | |
| Record name | Pyridine, 2-methyl-5-vinyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6912 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear to faintly opalescent liquid | |
CAS No. |
140-76-1, 25038-86-2 | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methyl-5-vinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-methyl-5-vinyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-vinylpyridine polymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 5-ethenyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-vinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-VINYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ET764YF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6325 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
6.3 °F Freezing point (anhydrous ) (EPA, 1998) | |
| Record name | PYRIDINE, 2-METHYL-5-VINYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5164 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-5-vinylpyridine?
A1: The molecular formula of this compound is C8H9N, and its molecular weight is 119.16 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: Yes, infrared spectroscopy has been used to confirm the presence of the quarternary pyridinium group in anion exchange membranes prepared from this compound. [] Infrared spectroscopy was also employed to investigate intermolecular interactions in blends of poly(this compound) with poly(vinyl butyral), revealing hydrogen bonding between the hydroxyl groups of poly(vinyl butyral) and the pyridine groups of poly(this compound). []
Q3: How does the presence of this compound affect the properties of butadiene-based copolymers?
A3: this compound (MVP) is incorporated into butadiene-based copolymers to impart oil resistance. This property is achieved by reacting the copolymers with organic halogen compounds during vulcanization. [] The oil resistance of these copolymers can be further tuned by adjusting the MVP content and the type and quantity of the quaternizing agent.
Q4: Can you elaborate on the stability of this compound in different solvent systems?
A4: The stability of this compound-containing polymers can be affected by various factors. For instance, quaternized poly(acrylonitrile-co-2-methyl-5-vinylpyridine) in N,N-dimethylformamide solution exhibits aging behavior dependent on factors like oxygen presence, solvent basicity, degree of quaternization, and external salt nature and concentration. [] This aging is attributed to the oxidation of iodide counterions to iodate, triggering intramolecular cyclization of nitrile groups.
Q5: Are there any catalytic applications of this compound-containing materials?
A5: Yes, complexes of platinum and poly-2-methyl-5-vinylpyridine have demonstrated catalytic activity in the hydrogenation of benzene. Notably, a Pt-poly(this compound) complex, specifically tuned to benzene and cyclohexene, exhibits high catalytic activity in this reaction. []
Q6: What is the reactivity of this compound in radical copolymerization?
A6: this compound exhibits distinct reactivity in radical copolymerization with other vinyl monomers. Studies have shown its reactivity ratios with N-vinylpyrrolidone (r1 = 0.039 ± 0.006; r2 = 13.0 ± 2.0), indicating a preference for incorporation into the copolymer chain. [] This characteristic allows for the synthesis of copolymers with controlled compositions and narrow molecular weight distributions.
Q7: How does the presence of metal salts influence the polymerization of this compound?
A7: The presence of metal salts, particularly zinc and cadmium salts, has been shown to affect the radical polymerization of this compound. While the polymerization is accelerated in most cases, the specific effect varies depending on the metal salt and its concentration. [] This behavior is attributed to the complexation of the metal ions with the pyridine ring, altering its electronic properties and subsequently its reactivity during polymerization.
Q8: What are the potential applications of this compound copolymers in drug delivery?
A8: Copolymers of N-vinylpyrrolidone and this compound have shown potential in enhancing the analgesic effect of morphine hydrochloride. [] These copolymers, when administered alongside morphine, have demonstrated a synergistic effect, leading to a reduction in the required morphine dose while maintaining the desired analgesic effect. This finding suggests their potential as adjuvants in pain management therapies.
Q9: Are there any applications of this compound-containing materials in membrane technology?
A9: Yes, this compound plays a crucial role in the development of anion exchange membranes for applications like fuel cells. These membranes, often synthesized through the copolymerization of this compound with monomers like chloromethylstyrene or vinyl chloride, exhibit desirable properties like high anion exchange capacity, low electrical resistance, and good water content. [, ] The presence of the quarternary pyridinium group in these membranes contributes to their anion exchange properties, making them suitable for use in electrochemical devices.
Q10: Has this compound been used in the development of any pharmaceutical formulations?
A10: Yes, research has explored the development of a nasal spray formulation containing aminocaproic acid and a copolymer of N-vinylpyrrolidone and this compound for potential use in preventing influenza and other viral respiratory infections. [, , ] The formulation aims to leverage the antiviral properties of aminocaproic acid and the immunostimulating effects of the copolymer. Studies have focused on optimizing the formulation's pH, viscosity, and stability to ensure efficacy and patient comfort.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

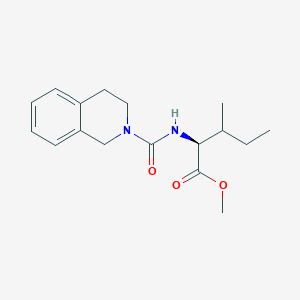

![(1S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]](/img/structure/B7818205.png)

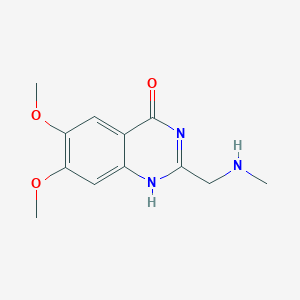
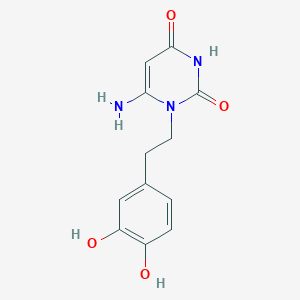
![Tert-butyl (4-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butyl)carbamate](/img/structure/B7818234.png)

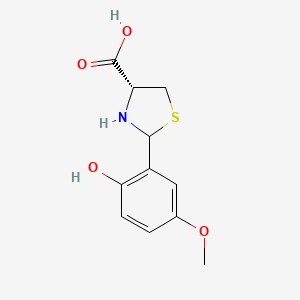
![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B7818243.png)

